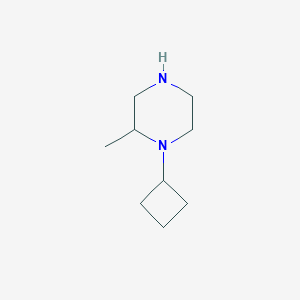
3-Fluoro-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a fluorine atom attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-fluoro-4-phenylbutanal using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts based on earth-abundant metals, such as iron or cobalt, may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products:
Oxidation: 3-Fluoro-4-phenylbutan-1-one or 3-fluoro-4-phenylbutanoic acid.
Reduction: 3-Fluoro-4-phenylbutan-2-amine or 3-fluoro-4-phenylbutan-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-phenylbutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of pharmacological effects .
Comparison with Similar Compounds
4-Phenylbutylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-4-phenylbutanoic acid: An oxidized derivative with distinct applications.
3-Fluoro-4-phenylbutan-2-amine: A reduced form with unique reactivity
Uniqueness: 3-Fluoro-4-phenylbutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H14FN/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
InChI Key |
MTQGONMFIPZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


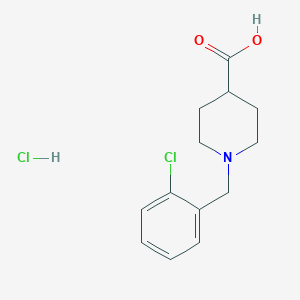
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
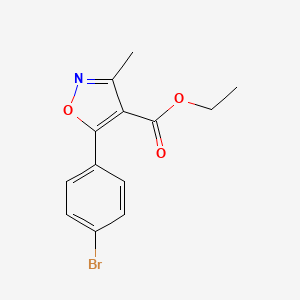
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
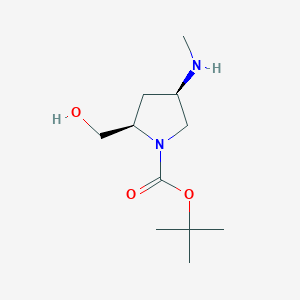
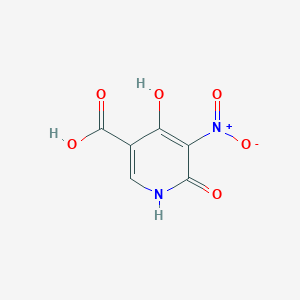
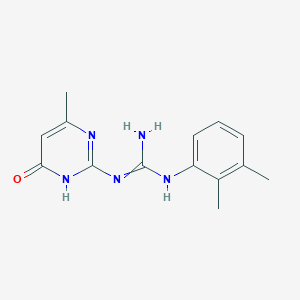
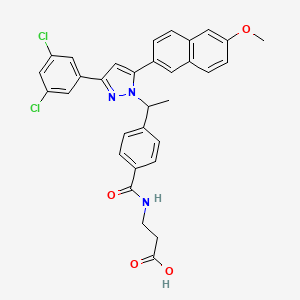
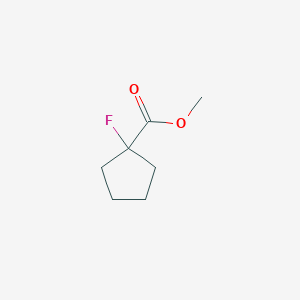
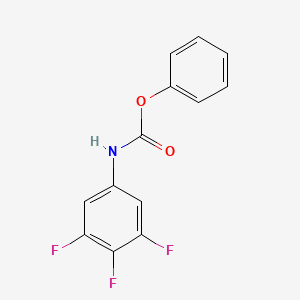
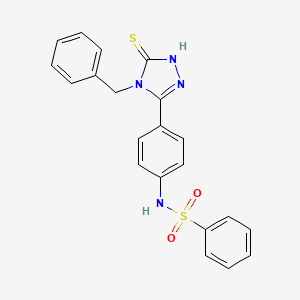

![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
